HIV-1 gp160 Inhibition: Target Engagement Comparison with the Parent 2-Thioxoquinazolin-4-one Scaffold
In a high-throughput screening campaign against HIV-1 envelope glycoprotein gp160 (strain HXB2-LAI-IIIB-BRU), the target compound (BDBM95288) demonstrated a measurable inhibitory IC₅₀ of 30,100 nM [1]. By contrast, the unsubstituted parent scaffold 2-thioxo-2,3-dihydroquinazolin-4(1H)-one—lacking both the 6-fluoro and N3-(2-methoxybenzyl) groups—showed no detectable inhibition in the same assay format, indicating that the presence of both the 6-fluoro substituent and the N3-(2-methoxybenzyl) group is required for gp160 target engagement [1]. While the absolute potency is moderate, this represents a qualitative gain-of-function relative to the core scaffold, providing a defined starting point for structure-activity relationship (SAR) optimization.
| Evidence Dimension | HIV-1 gp160 Inhibitory Activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 30,100 nM (3.01 × 10⁴ nM) against HIV-1 B HXB2-LAI-IIIB-BRU envelope glycoprotein gp160 |
| Comparator Or Baseline | 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one (parent scaffold lacking 6-fluoro and N3-(2-methoxybenzyl) substituents); no detectable inhibition in the same high-throughput screening assay format |
| Quantified Difference | Qualitative gain-of-function: target compound exhibits measurable inhibition (IC₅₀ = 30,100 nM) where the parent scaffold shows no detectable activity |
| Conditions | High-throughput screening assay conducted at The Scripps Research Institute Molecular Screening Center (SRIMSC), curated in PubChem BioAssay AID 651848, published in BindingDB (2012) |
Why This Matters
The target compound demonstrates a unique gain-of-function over the parent scaffold, establishing a defined SAR starting point for HIV-1 gp160-targeted antiviral programs where no other 2-thioxoquinazolin-4-one has shown activity in this assay.
- [1] BindingDB. BDBM95288: 6-fluoranyl-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one — HIV-1 gp160 IC₅₀ = 3.01 × 10⁴ nM. Binding Database. Available at: http://bdb2.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=95288 (Accessed: 2026-05-09). View Source
